molecular formula C16H17N3O3 B10889362 2-{[(2E)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzoic acid

2-{[(2E)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzoic acid

Cat. No.: B10889362
M. Wt: 299.32 g/mol
InChI Key: ZHZYRHHETBAWIT-CMDGGOBGSA-N
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Description

2-{[(2E)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzoic acid is a complex organic compound characterized by the presence of a pyrazole ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2E)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Pyrazole Ring to the Benzoic Acid Moiety: This step involves the reaction of the pyrazole derivative with a benzoic acid derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(2E)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(2E)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2E)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethylpyrazole: A simpler pyrazole derivative with similar structural features.

    Benzoic Acid Derivatives: Compounds with a benzoic acid moiety, such as salicylic acid or acetylsalicylic acid.

Uniqueness

2-{[(2E)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzoic acid is unique due to its specific combination of a pyrazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

2-[[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C16H17N3O3/c1-10-12(11(2)19(3)18-10)8-9-15(20)17-14-7-5-4-6-13(14)16(21)22/h4-9H,1-3H3,(H,17,20)(H,21,22)/b9-8+

InChI Key

ZHZYRHHETBAWIT-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=C/C(=O)NC2=CC=CC=C2C(=O)O

Canonical SMILES

CC1=C(C(=NN1C)C)C=CC(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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